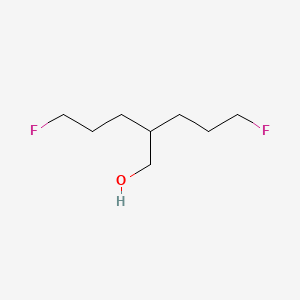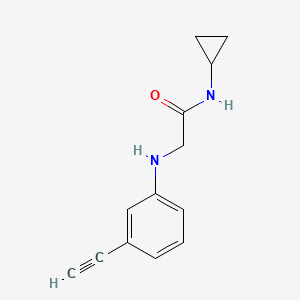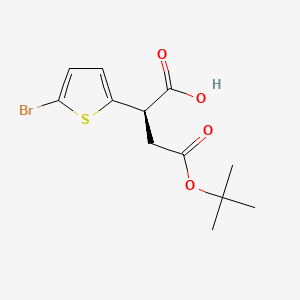
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyl group, a fluorinated phenyl ring, and a carbamate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Oxobutan Intermediate: The next step involves the formation of the oxobutan moiety through aldol condensation reactions.
Coupling Reaction: The final step involves coupling the fluorinated phenyl intermediate with the oxobutan intermediate using carbamate formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate: The enantiomer of the compound with similar chemical properties but different biological activities.
Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate: The racemic mixture of the compound.
Uniqueness
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17F2NO3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H17F2NO3/c19-13-18(10-11-22,15-8-4-5-9-16(15)20)21-17(23)24-12-14-6-2-1-3-7-14/h1-9,11H,10,12-13H2,(H,21,23)/t18-/m1/s1 |
InChI Key |
FXUDODSRTPFSPE-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](CC=O)(CF)C2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC=O)(CF)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


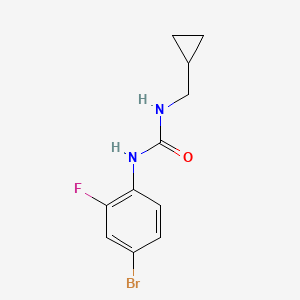

![tert-Butyl (6R,8R)-6,8-dimethyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14905827.png)
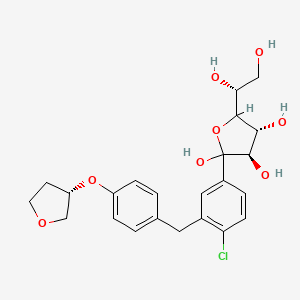
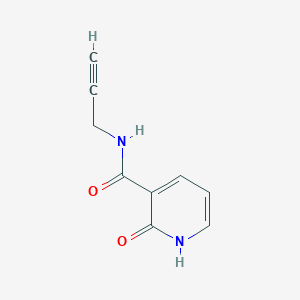
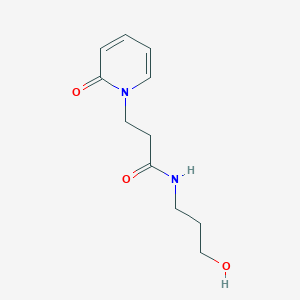
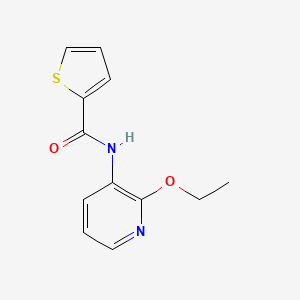
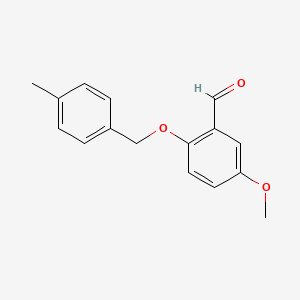
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
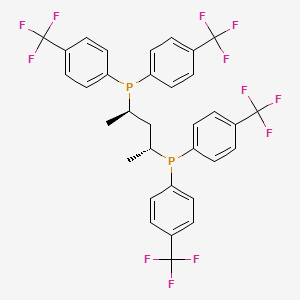
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
